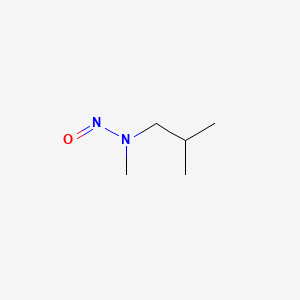

1-Propanamine, N,2-dimethyl-N-nitroso-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of NDMA and related compounds often involves reactions that can produce nitrosamines as side products. For instance, NDMA can be formed during the ozonation of water containing dimethylamine, highlighting the importance of understanding the chemical processes that lead to its formation. Studies have demonstrated various pathways for NDMA synthesis, including the reaction of dimethylamine with nitrite under acidic conditions, catalyzed by thiocyanate and formaldehyde (Obiedziński, M., Wishnok, J., & Tannenbaum, S., 1980).

Molecular Structure Analysis

The molecular structure of NDMA and its analogs has been a subject of investigation to understand their physical and chemical behavior. For example, the structure of N,N-dimethyl-8-nitro-1-naphthaleneamine in various crystalline environments has been studied, revealing insights into the electronic and spatial configurations that may influence their reactivity and interactions with biological molecules (Egli, M., Wallis, J., & Dunitz, J., 1986).

Chemical Reactions and Properties

NDMA's chemical reactions and properties are central to understanding its environmental impact and potential health risks. Its formation from the reaction of monochloramine with dimethylamine has been documented, indicating a pathway for NDMA production in chloraminated drinking water (Choi, J., & Valentine, R. L., 2002). Additionally, the interaction of NDMA with molecular oxygen and radical intermediates during ozonation suggests complex mechanisms of formation and degradation in water treatment processes (Spahr, S., Cirpka, O., von Gunten, U., & Hofstetter, T., 2017).

Applications De Recherche Scientifique

Neurotransmitter Research

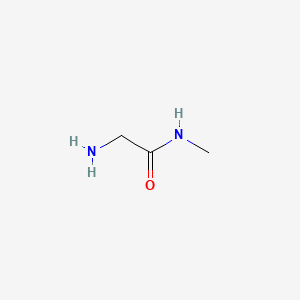

- Inactivation of GABA Aminotransferase : 3-Nitro-1-propanamine, a structural analog of the neurotransmitter GABA, inactivates GABA aminotransferase from GABA-grown Pseudomonas fluorescens in a slowly reversible reaction, demonstrating its potential in neurotransmitter research (Alston, Porter, & Bright, 1987).

Antidepressant Development

- 3,4-Diphenyl-1H-pyrazole-1-propanamine Antidepressants : A compound series including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine shows potential as an antidepressant with reduced side effects, highlighting its relevance in the development of new antidepressant drugs (Bailey et al., 1985).

Catalysis in Organic Chemistry

- Preparation of Phosphine Ligands for Nickel-Catalyzed Asymmetric Cross-Coupling : Diastereoisomeric phosphines, including (R)-N,N-dimethyl-1-[2-(diphenylphosphino) ferrocenyl]-2-propanamines, are prepared for use in nickel-catalyzed asymmetric cross-coupling, indicating its role in organic synthesis and catalysis (Hayashi et al., 1981).

Cancer Research

- Nitrosomethyl-n-dodecylamine and Cancer : Nitrosomethyl-n-dodecylamine, a derivative of dimethyl-n-dodecylamine with nitrous acid, has been shown to induce transitional cell carcinomas in rats, thus playing a role in cancer research and understanding carcinogenesis (Lijinsky & Taylor, 1975).

Analytical Chemistry

- LC-HRMS Analytical Procedures for N-Nitrosodimethylamine in Metformin : The development of analytical procedures using LC-HRMS for detecting N-nitrosodimethyl amine (NDMA) in metformin products highlights the importance of 1-Propanamine, N,2-dimethyl-N-nitroso- in analytical chemistry (Yang et al., 2020).

Toxicology and Environmental Studies

- Formation of NDMA from Monochloramine : Studies showing that N-nitrosodimethylamine (NDMA) can be produced by reactions involving monochloramine, with dimethylamine (DMA) as a model precursor, are crucial in understanding environmental toxicology and water treatment processes (Choi & Valentine, 2002).

Propriétés

IUPAC Name |

N-methyl-N-(2-methylpropyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2)4-7(3)6-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVGSNLVXVKDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955966 | |

| Record name | N-Methyl-N-(2-methylpropyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanamine, N,2-dimethyl-N-nitroso- | |

CAS RN |

34419-76-6 | |

| Record name | 1-Propanamine, N,2-dimethyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034419766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(2-methylpropyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

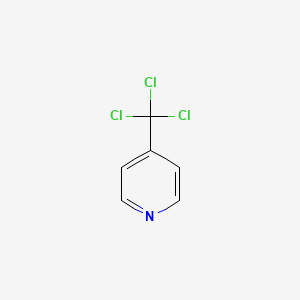

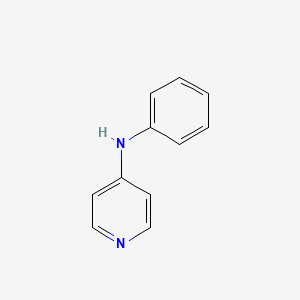

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)

![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)